Roseocardin

cardiac physiology positive inotropy calcium handling

Roseocardin is a cyclic hexadepsipeptide (C₃₁H₅₃N₅O₇; MW 607.8) first isolated from the fungus Trichothecium roseum TT103 and subsequently from Beauveria felina. It belongs to the cyclodepsipeptide (CDP) family alongside destruxins and roseotoxins, sharing a proline-isoleucine-methylvaline-methylalanine-β-alanine amino acid backbone.

Molecular Formula C31H53N5O7
Molecular Weight 607.8 g/mol
Cat. No. B1240947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoseocardin
Synonymsoseocardin
roseocardin cardiotonic
Molecular FormulaC31H53N5O7
Molecular Weight607.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)C)C)C)C(C)C)C
InChIInChI=1S/C31H53N5O7/c1-11-19(6)24-30(41)35(10)25(18(4)5)31(42)34(9)21(8)27(38)32-14-12-23(37)43-22(16-17(2)3)29(40)36-15-13-20(7)26(36)28(39)33-24/h17-22,24-26H,11-16H2,1-10H3,(H,32,38)(H,33,39)/t19-,20-,21-,22+,24-,25-,26-/m0/s1
InChIKeyIXHIUUIJSWNPTJ-AIOHJFOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roseocardin for Cardiotonic and Anti-Inflammatory Research: Core Identity and Procurement-Relevant Characteristics


Roseocardin is a cyclic hexadepsipeptide (C₃₁H₅₃N₅O₇; MW 607.8) first isolated from the fungus Trichothecium roseum TT103 and subsequently from Beauveria felina [1]. It belongs to the cyclodepsipeptide (CDP) family alongside destruxins and roseotoxins, sharing a proline-isoleucine-methylvaline-methylalanine-β-alanine amino acid backbone [2]. Its unique substitution pattern imparts a dual pharmacological signature: non‑cyclic‑AMP‑dependent positive inotropy with negative chronotropy in cardiac tissue, plus inhibition of human neutrophil elastase (HNE) and FMLP‑induced neutrophil activation [2][3]. These properties make roseocardin a compelling candidate for laboratories studying heart failure mechanisms, inflammatory protease cascades, or structure‑activity relationships among fungal cyclodepsipeptides.

Why Roseocardin Cannot Be Replaced by Other Cyclodepsipeptides in Cardiac or Inflammation Assays


Cyclodepsipeptides with seemingly minor side‑chain alterations can diverge sharply in their biological profiles. Roseocardin shares a common pentapeptide core with destruxin A, destruxin B, and roseotoxin B, yet only roseocardin prolongs the cardiac relaxation half‑decay time while all four exert a comparable positive inotropic force [1]. In neutrophil assays, the isaridin‑class analogs—Desmethylisaridin C2, Isaridin E, and Isaridin C2—exhibit lower IC₅₀ values against FMLP‑induced activation, but roseocardin uniquely combines this anti‑inflammatory activity with cardiotonic action, a dual functionality absent from the isaridins [2]. Generic interchange among these congeners therefore risks losing target‑specific efficacy or introducing unintended pharmacological biases in experimental models.

Quantitative Differentiation of Roseocardin from Its Closest Cyclodepsipeptide Analogs


Cardiac Relaxation Half-Decay Time Prolongation vs. Destruxin A, Destruxin B, and Roseotoxin B

In isolated rat papillary muscles, roseocardin (RC) distinctly prolonged the half‑decay time of relaxation, an effect not observed with destruxin A, destruxin B, or roseotoxin B [1]. While the magnitude of prolongation was less than that of the calcium sensitizer BA 41899, it represents a unique mechanical signature among the four tested CDPs, all of which otherwise produced comparable concentration‑dependent positive inotropy over 0.6–600 µM [1].

cardiac physiology positive inotropy calcium handling cyclodepsipeptide

Human Neutrophil Elastase (HNE) Inhibition IC₅₀ Relative to Isaridin-Class Cyclodepsipeptides

A 2020 review of natural polypeptide elastase inhibitors collated HNE IC₅₀ values for fungal cyclodepsipeptides: roseocardin exhibited an IC₅₀ of 15.1 µM, compared with 10.0 µM for Desmethylisaridin C2, 12.7 µM for Isaridin E, and 12.1 µM for Isaridin C2 [1]. Although roseocardin is marginally less potent on this singular target, it is the only member of this set that concurrently delivers a well‑characterized cardiotonic action.

inflammation elastase inhibitor cyclodepsipeptide serine protease

FMLP‑Induced Neutrophil Activation IC₅₀ in Direct Comparison with Desmethylisaridin C2, Isaridin E, and Isaridin C2

A head‑to‑head study measured IC₅₀ values for inhibition of FMLP‑induced human neutrophil activation: Roseocardin IC₅₀ = 15.09 ± 0.28 µM, Desmethylisaridin C2 IC₅₀ = 10.01 ± 0.46 µM, Isaridin E IC₅₀ = 12.76 ± 1.00 µM, Isaridin C2 IC₅₀ = 12.12 ± 0.72 µM [1]. Roseocardin therefore exhibits a statistically significant, albeit modest, rightward potency shift relative to its desmethyl and isaridin counterparts.

neutrophil FMLP anti-inflammatory cyclodepsipeptide IC₅₀

Antibacterial Activity Unique Among Co‑Isolated Cyclodepsipeptides

When five cyclodepsipeptides—Isaridin B, Isaridin A, Roseocardin, Roseotoxin B, and Destruxin B—were isolated from the same Beauveria felina strain ZME extract, roseocardin alone demonstrated antibacterial activity [1]. Although quantitative MIC data are not available in the primary source, the qualitative selectivity implies a distinct structure‑activity determinant that can be exploited in antibiotic discovery programs.

antibacterial Beauveria felina cyclodepsipeptide MRSA natural product

Non‑cAMP‑Dependent Positive Inotropy with Negative Chronotropy: Shared Mechanism but Defining Pharmacological Signature

Roseocardin, destruxin A, destruxin B, and roseotoxin B each produce a concentration‑dependent increase in contraction force of rat right atrium, papillary muscle, and trabecular muscle over 0.6–600 µM, without elevating cyclic AMP levels [1]. This mechanism distinguishes the class from β‑adrenergic agonists and phosphodiesterase inhibitors. Importantly, roseocardin couples this inotropic profile with negative chronotropy (prolongation of spontaneous atrial contraction intervals), a combination that may be therapeutically advantageous in heart failure by increasing contractile force without tachycardia [1].

positive inotropy cAMP-independent negative chronotropy heart failure cyclodepsipeptide

Highest‑Impact Application Scenarios for Roseocardin Based on Verified Differential Evidence


Cardiac Mechanistic Studies Requiring Concomitant Positive Inotropy and Altered Relaxation Kinetics

Roseocardin is the only CDP documented to prolong the relaxation half‑decay time while maintaining robust positive inotropy, making it an ideal probe for dissecting calcium reuptake vs. myofilament desensitization pathways in isolated cardiac muscle preparations [1]. Comparative experiments against destruxin A, destruxin B, or roseotoxin B can isolate the structural determinants of relaxation modulation.

Dual‑Target Inflammation–Cardiac Models: Elastase Inhibition with Concurrent Inotropic Monitoring

In experimental models of myocardial ischemia‑reperfusion injury where neutrophil elastase contributes to tissue damage, roseocardin provides a single‑agent solution with defined HNE IC₅₀ (15.1 µM) and inotropic activity [1][2]. This avoids the confounding variables introduced by combining separate elastase inhibitors and inotropic agents.

Structure–Activity Relationship (SAR) Programs on Cyclodepsipeptide Antibacterials

Since roseocardin uniquely exhibits antibacterial activity among five co‑isolated cyclodepsipeptides from Beauveria felina, it serves as the privileged starting scaffold for medicinal chemistry optimization targeting resistant Gram‑positive or mycobacterial pathogens [1]. Analogs can be benchmarked against the inactive comparators Isaridin B, Isaridin A, Roseotoxin B, and Destruxin B.

Neutrophil Activation Assays Requiring a Defined, Reproducible Cyclodepsipeptide Benchmark

With a reported FMLP‑induced neutrophil inhibition IC₅₀ of 15.09 ± 0.28 µM, roseocardin provides a stable reference point for screening novel anti‑inflammatory cyclodepsipeptides, especially when potency must be balanced against cardiac safety signals in early discovery [1].

Quote Request

Request a Quote for Roseocardin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.